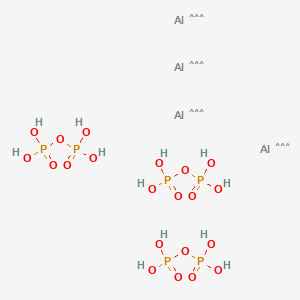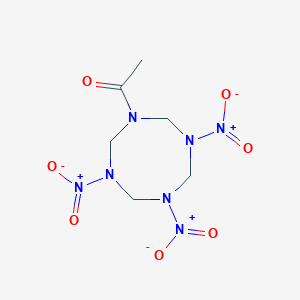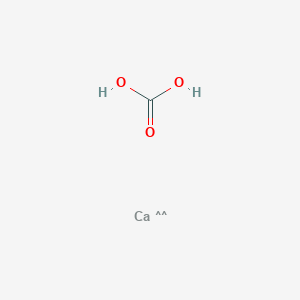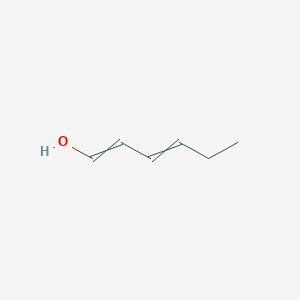
Troeger's base
Vue d'ensemble
Description
Tröger’s base is a white solid tetracyclic organic compound . Its chemical formula is (CH3C6H3NCH2)2CH2 . Tröger’s base and its analogs are soluble in various organic solvents and strong acidic aqueous solutions due to their protonation . It was first synthesized by Julius Tröger in 1887 .
Synthesis Analysis
Tröger’s base analogues have been widely used as scaffolds in supramolecular systems due to their structure, rigidity, and chirality . Enantiomers of Tröger’s base-based 3arenes were synthesized successfully as two optically pure Tröger’s base-based macrocycles . The synthesis of new analogues of Tröger’s base is described. 2- and 3-halo-substituted anilines have for the first time been condensed to Tröger’s base analogues .Molecular Structure Analysis
The structure of Tröger’s base reveals a folding between the two acridine moieties . The intramolecular dihedral angle between the least squares planes through the acridine rings is 89.4° . Tröger’s bases are chiral molecules due to the blocked conformation of the nitrogen atoms of the diazocine cycle (no inversion is possible) .Chemical Reactions Analysis
An organic nanoporous polymer containing bicovalently-bonded Tröger’s base as functional moieties in the network was synthesized, characterised, and further applied as a promising heterogeneous catalyst in the addition reaction of diethylzinc to aromatic aldehyde .Physical And Chemical Properties Analysis
Tröger’s base has a molar mass of 250.345 g·mol−1 and a melting point of 135–6 °C . The synthesized Tröger’s base showed high glass transition temperature (283–290°C), 10% weight loss up to temperature 431°C in air, and tensile strength up to 91 MPa .Applications De Recherche Scientifique
Asymmetric Induction in Catalytic Asymmetric Synthesis : Troeger's base and its derivatives have been shown to effect asymmetric induction in the addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses up to 86%. This indicates its potential as a chiral framework for producing ligands for catalytic asymmetric synthesis (Harmata & Kahraman, 2000).
Solubility in Supercritical Carbon Dioxide : The solubility of Troeger's base in supercritical carbon dioxide has been measured, offering insights into its potential applications in supercritical fluid processes (Ren, Su, Huang, & Wu, 2000).
Clathrate Formation and Inclusion Characteristics : Research on quaternary Troeger base analogues has explored their inclusion characteristics, with findings that could be relevant in the fields of molecular recognition and materials science (Bond & Scott, 1991).
Synthesis of Disubstituted Analogues : Studies have been conducted on the synthesis of symmetrically disubstituted derivatives of Troeger's base, paving the way for novel applications in organic synthesis and materials chemistry (Kiehne & Lützen, 2004).
DNA Interactions : Molecular modelling studies have been done on the interactions between DNA and Troeger's base analogues, suggesting potential applications in biological labeling and drug design (Coppel et al., 1994).
Enantiospecific Synthesis and Stability : Research has shown that the oxidation of ethano-Troeger bases results in highly enantiospecific methylene extrusion, producing more configurationally stable products than regular Troeger bases (Pujari et al., 2015).
Gas Separation Properties : Troeger’s base-bridged polyamides have been shown to have significant gas separation properties, making them potentially useful in membrane technology and gas purification (Bisoi et al., 2017).
Optoelectronic Applications : Research into λ-shaped optoelectronic materials based on Troeger’s base highlights its potential in optoelectronics, such as in molecular recognition and biological labeling (Yuan et al., 2011).
Orientations Futures
Membrane-mediated separation has gained significant attention as a promising strategy for CO2 separation . The continuous quest for membrane materials with improved CO2 separation performance remains a priority in advancing membrane gas separation technologies . Tröger’s base, characterized by its rigid V-shaped bridged bicyclic linking group, presents an excellent building block for enhancing polymer rigidity and hindering chain packing, thereby improving the gas separation performance .
Propriétés
IUPAC Name |
5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200950 | |
| Record name | Troeger's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Troeger's base | |
CAS RN |
529-81-7, 21451-74-1, 14645-24-0 | |
| Record name | Troger base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troeger's base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troger's base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Troeger's base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14645-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Troeger's base | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















